

L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$

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This in-depth guide provides a comprehensive overview of L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$, a stable isotope-labeled (SIL) amino acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key information with diagrams.

Core Concepts: Introduction to L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$

L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ is a non-radioactive, isotopically labeled form of the amino acid L-asparagine. In this molecule, all four carbon atoms are substituted with the heavy isotope carbon-13 (^{13}C), and both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (^{15}N).^{[1][2]} This labeling results in a molecule that is chemically identical to natural L-asparagine but has a greater molecular weight.

This mass difference is the key to its utility in a variety of analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[3] It serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.^{[3][4]}

Chemical Structure and Properties

The fundamental structure of L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ is identical to that of L-asparagine. The isotopic labeling does not alter its chemical reactivity or three-dimensional shape.

Caption: Chemical structure of L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$.

Table 1: Chemical and Physical Properties of L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$

Property	Value
Chemical Formula	$^{13}\text{C}_4\text{H}_8^{15}\text{N}_2\text{O}_3$
Molecular Weight	138.08 g/mol [5]
Monoisotopic Mass	138.06098125 Da
CAS Number	781596-75-6[5]
Appearance	Solid[6][7]
Melting Point	232-235 °C (decomposes)[6][7]
Isotopic Purity (^{13}C)	≥ 98 atom % [7]
Isotopic Purity (^{15}N)	≥ 98 atom % [7]
Chemical Purity	$\geq 95\%$ [6][7]

Note: Some properties may be listed for the monohydrate form, which has a molecular weight of 156.09 g/mol .[6][7]

Applications in Research and Development

L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ is a valuable tool in various research areas due to its properties as a stable isotope-labeled internal standard.

Quantitative Mass Spectrometry

The primary application of L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ is as an internal standard in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] By adding a known amount of the labeled compound to a biological sample, the concentration of endogenous, unlabeled L-asparagine can be determined with high accuracy and precision.[4] This is crucial in:

- **Metabolomics:** Studying the concentration of amino acids in various biological fluids and tissues to understand metabolic pathways and disease states.
- **Clinical Research:** Quantifying amino acid levels for disease diagnosis and monitoring, such as in studies of childhood acute lymphoblastic leukemia where asparagine metabolism is critical.[\[3\]](#)
- **Pharmacokinetic Studies:** Assessing the impact of drugs on amino acid metabolism.

NMR Spectroscopy

In NMR spectroscopy, uniform labeling with ^{13}C and ^{15}N is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules. While L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ can be used in these studies, it is more commonly incorporated into larger proteins through cell-free protein synthesis or by providing it as a nutrient source to cells expressing a protein of interest.[\[1\]](#)[\[8\]](#)

Experimental Protocols

This section provides an overview of common experimental methodologies involving L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$.

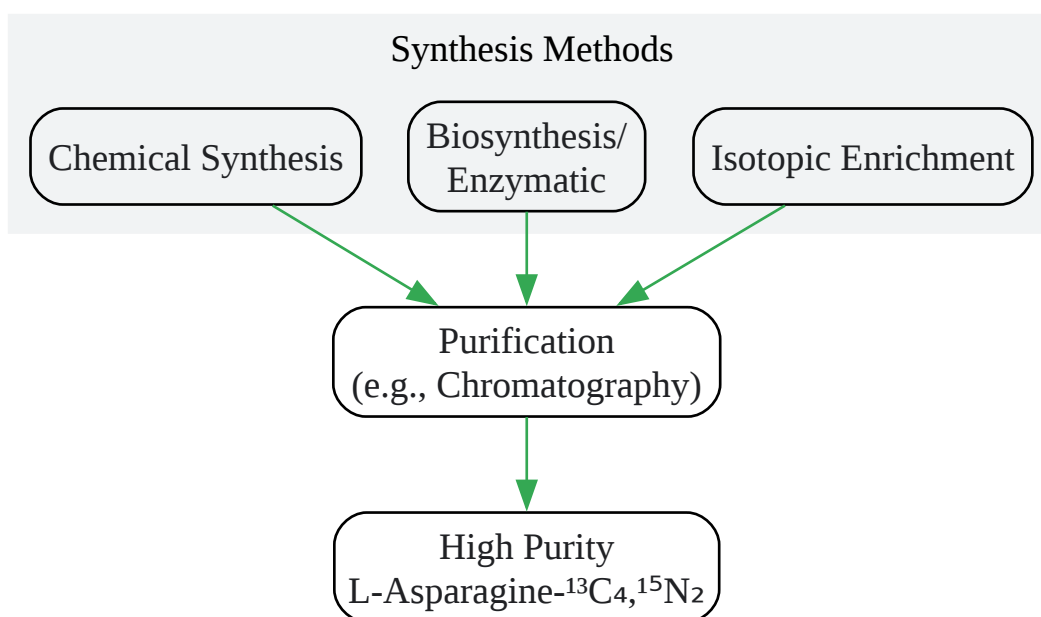
Quantitative Analysis of L-Asparagine by LC-MS/MS

The following is a synthesized protocol for the quantification of L-asparagine in human plasma using L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ as an internal standard, based on common practices in the field.

3.1.1. Sample Preparation: Protein Precipitation

- **Thawing:** Thaw frozen plasma samples on ice.
- **Aliquoting:** Aliquot 100 μL of plasma into a clean microcentrifuge tube.
- **Internal Standard Spiking:** Add a known amount of L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$ solution (the internal standard) to each plasma sample. The final concentration of the internal standard should be close to the expected concentration of the analyte.

- Protein Precipitation: Add 300 μL of ice-cold acetonitrile or a 10% solution of trichloroacetic acid (TCA) or sulfosalicylic acid to precipitate proteins.[9]
- Vortexing: Vortex the mixture vigorously for 30 seconds.
- Incubation: Incubate the samples at 4°C for 20-30 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., $12,000 \times g$) for 10-15 minutes at 4°C . [9]
- Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube or a 96-well plate for LC-MS/MS analysis.




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